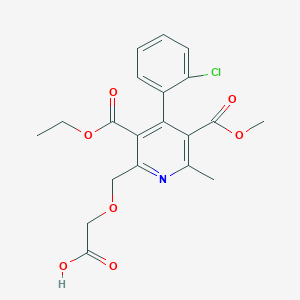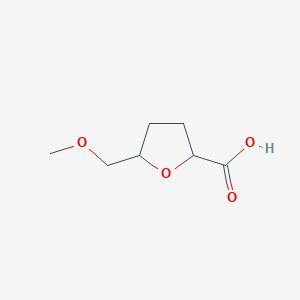
5-(Methoxymethyl)oxolane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methoxymethyl)oxolane-2-carboxylic acid, also known as MEMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEMO is a cyclic amino acid derivative that contains a unique oxolane ring structure.
Wirkmechanismus
The mechanism of action of 5-(Methoxymethyl)oxolane-2-carboxylic acid is not fully understood. However, it is believed that 5-(Methoxymethyl)oxolane-2-carboxylic acid interacts with specific receptors in the body, leading to various physiological and biochemical effects. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been shown to modulate the activity of certain enzymes and ion channels, which has implications in drug discovery.
Biochemische Und Physiologische Effekte
5-(Methoxymethyl)oxolane-2-carboxylic acid has been shown to have various biochemical and physiological effects. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase, which has implications in the treatment of Alzheimer's disease. 5-(Methoxymethyl)oxolane-2-carboxylic acid has also been shown to modulate the activity of ion channels, which has implications in the treatment of epilepsy. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been shown to have antioxidant properties, which has implications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Methoxymethyl)oxolane-2-carboxylic acid has several advantages for lab experiments. 5-(Methoxymethyl)oxolane-2-carboxylic acid is relatively easy to synthesize and purify, which facilitates its use in various applications. 5-(Methoxymethyl)oxolane-2-carboxylic acid has a unique oxolane ring structure, which makes it a valuable building block for the synthesis of cyclic peptides and polymers. However, 5-(Methoxymethyl)oxolane-2-carboxylic acid has some limitations for lab experiments. 5-(Methoxymethyl)oxolane-2-carboxylic acid is relatively unstable and prone to hydrolysis, which can affect its purity and yield. 5-(Methoxymethyl)oxolane-2-carboxylic acid is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for 5-(Methoxymethyl)oxolane-2-carboxylic acid research. One direction is to investigate the potential applications of 5-(Methoxymethyl)oxolane-2-carboxylic acid in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another direction is to explore the use of 5-(Methoxymethyl)oxolane-2-carboxylic acid as a building block for the synthesis of novel cyclic peptides and polymers. Additionally, the development of new synthesis methods and purification techniques for 5-(Methoxymethyl)oxolane-2-carboxylic acid could improve its yield and purity, which could facilitate its use in various applications.
Wissenschaftliche Forschungsanwendungen
5-(Methoxymethyl)oxolane-2-carboxylic acid has been extensively studied for its potential applications in various fields such as drug discovery, peptide synthesis, and material science. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been used as a building block for the synthesis of cyclic peptides, which have shown promising results in drug discovery. 5-(Methoxymethyl)oxolane-2-carboxylic acid has also been used as a chiral auxiliary in asymmetric synthesis, which has facilitated the synthesis of complex molecules. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been incorporated into the backbone of polymers, which has improved their thermal and mechanical properties.
Eigenschaften
CAS-Nummer |
141196-07-8 |
|---|---|
Produktname |
5-(Methoxymethyl)oxolane-2-carboxylic acid |
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
5-(methoxymethyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-10-4-5-2-3-6(11-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
InChI-Schlüssel |
MNERCPPNWASIDP-UHFFFAOYSA-N |
SMILES |
COCC1CCC(O1)C(=O)O |
Kanonische SMILES |
COCC1CCC(O1)C(=O)O |
Synonyme |
2-Furancarboxylicacid,tetrahydro-5-(methoxymethyl)-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)
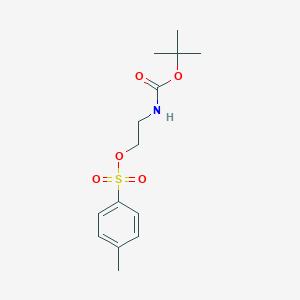
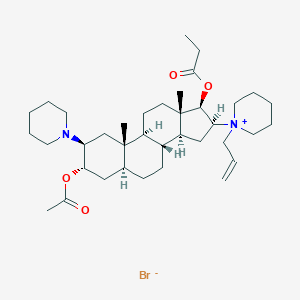
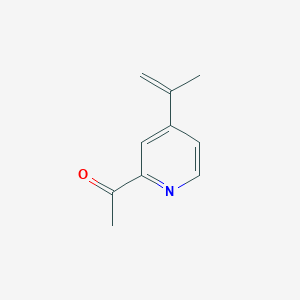
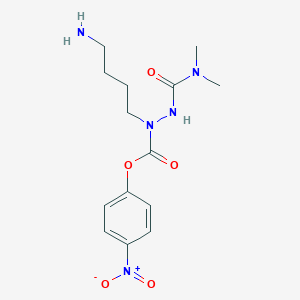
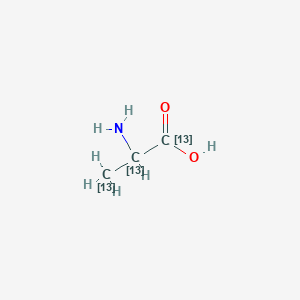
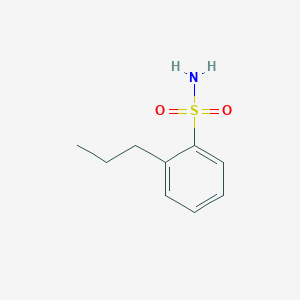
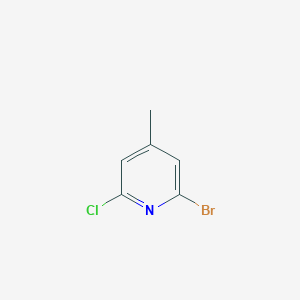
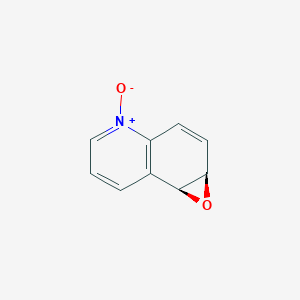
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B114958.png)
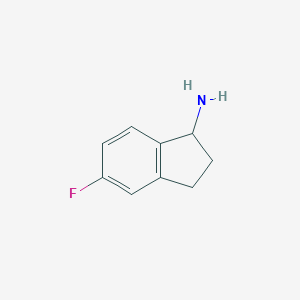

![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)
